n'-(2-Chloroacetyl)benzohydrazide
Overview
Description
N’-(2-Chloroacetyl)benzohydrazide: is an organic compound with the molecular formula C₉H₉ClN₂O₂ and a molecular weight of 212.64 g/mol . It is a derivative of benzohydrazide, where the hydrazide group is substituted with a 2-chloroacetyl group. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-(2-Chloroacetyl)benzohydrazide can be synthesized through the reaction of benzohydrazide with 2-chloroacetyl chloride. The reaction typically involves the following steps :
- Dissolve benzohydrazide in acetonitrile.
- Add a solution of 2-chloroacetyl chloride in acetonitrile dropwise to the benzohydrazide solution under an ice bath.
- Maintain the reaction mixture at a low temperature to control the reaction rate.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production methods for N’-(2-Chloroacetyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N’-(2-Chloroacetyl)benzohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Condensation reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as primary amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate nucleophilic substitution.
Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst (e.g., hydrochloric acid) can promote condensation reactions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic substitution: Substituted benzohydrazides.
Condensation reactions: Hydrazones and hydrazides.
Oxidation and reduction: Various oxidized or reduced derivatives of N’-(2-Chloroacetyl)benzohydrazide.
Scientific Research Applications
N’-(2-Chloroacetyl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein modifications and interactions.
Industry: N’-(2-Chloroacetyl)benzohydrazide is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-Chloroacetyl)benzohydrazide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroacetyl group can react with amino groups in proteins, leading to the formation of stable adducts. This property makes it useful in studying protein modifications and interactions. The hydrazide group can also participate in various chemical reactions, further contributing to its versatility in research applications.
Comparison with Similar Compounds
N’-(2-Chloroacetyl)benzohydrazide can be compared with other similar compounds, such as:
Benzohydrazide: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloroacetylhydrazine: Lacks the benzoyl group, which affects its chemical properties and reactivity.
N’-(2-Bromoacetyl)benzohydrazide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different reactivity and applications.
The uniqueness of N’-(2-Chloroacetyl)benzohydrazide lies in its combination of the benzoyl and chloroacetyl groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N'-(2-chloroacetyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-8(13)11-12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMBYJNNXDASJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353151 | |
Record name | n'-(2-chloroacetyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-24-2 | |
Record name | n'-(2-chloroacetyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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